1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo [1,3]dioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines . These compounds are designed based on the activity of indoles .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might affect pathways related to cell division and growth.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the piperazinyl and piperidinyl groups. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds between the aromatic rings. The reaction conditions often require the use of a base, such as cesium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction .
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or piperidinyl groups, where nucleophiles such as amines or thiols can replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Comparison with Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxol-5-yl-indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
1,3-Benzodioxol-5-yl-pyrroles: These derivatives are explored for their potential use in organic electronics due to their conductive properties.
1,3-Benzodioxol-5-yl-quinolines: These compounds are investigated for their antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-14-4-6-20(7-5-14)27(23,24)21-10-8-19(9-11-21)18(22)15-2-3-16-17(12-15)26-13-25-16/h2-3,12,14H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMZOQJSBJUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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